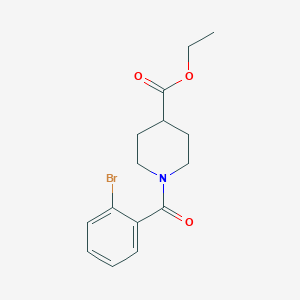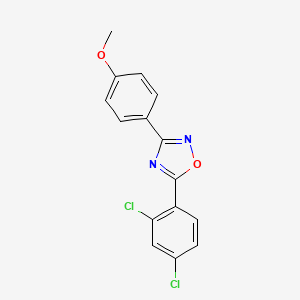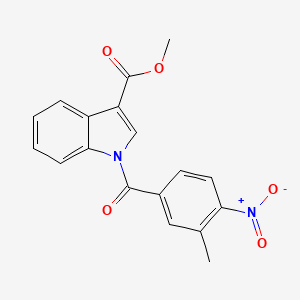
ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate is a compound that likely shares characteristics with piperidine derivatives known for their varied chemical reactions and biological activities. Piperidine structures are central to many pharmacological and chemical synthesis applications due to their versatility and reactivity.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the reaction of piperidine with various carboxylates or halogenated compounds. For instance, Shafi et al. (2021) described the synthesis of new piperidine substituted benzothiazole derivatives by reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide, which could mirror aspects of the synthetic route for ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Structure Analysis
Detailed structural analysis typically involves spectroscopic methods, such as NMR, IR, and X-ray diffraction, to confirm the molecular geometry and bonding configuration. Haroon et al. (2019) conducted spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations to determine the structure of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, similar analyses would apply to ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate for precise structural elucidation (Haroon et al., 2019).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis of complex molecules often leverages the nucleophilic substitution reactions, as demonstrated by Maadadi et al. (2016), who explored the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles. Such studies underscore the chemical versatility of piperidine-based compounds (Maadadi, Pevzner, & Petrov, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Antimicrobial and Antifungal Activities : The synthesis of new piperidine substituted benzothiazole derivatives, including the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, led to compounds exhibiting promising antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).
Anticancer Agents : Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids highlighted their evaluation as promising anticancer agents. The study demonstrated that certain compounds exhibit strong anticancer activity, indicating the potential for developing new cancer therapies (A. Rehman et al., 2018).
Spectroscopic and Structural Characterizations
- Optical Properties and DFT Studies : The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives involved comprehensive spectroscopic techniques and DFT-based studies. These compounds were found to possess significant nonlinear optical (NLO) properties, suggesting applications in technology and materials science (Muhammad Haroon et al., 2019).
Antibacterial and Antioxidant Activities
- Synthesis and Biological Evaluation : The design and synthesis of thiazole-aminopiperidine hybrid analogues led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant activity against tuberculosis, highlighting their potential as new treatments for this infectious disease (V. U. Jeankumar et al., 2013).
Chemical Synthesis and Catalysis
- Carbene Transfer Agents : Research into silver(I)-carbene complexes as carbene transfer agents revealed their utility in generating a variety of organometallic compounds. This study opens avenues for exploring new reactions and catalysts in organic synthesis (Harrison M. J. Wang, I. J. Lin, 1998).
Selective Removal and Recovery of Contaminants
- Anion Selectivity : The synthesis and testing of a compound for selectively precipitating oxyanions from contaminated water demonstrated its effectiveness, especially against Cr(VI) oxyanions. This research contributes to environmental chemistry by offering a method for the selective removal and recovery of contaminants from water (Mark W. Heininger, C. Meloan, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(2-bromobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADWXIXAQMKRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-bromobenzoyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)


![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
